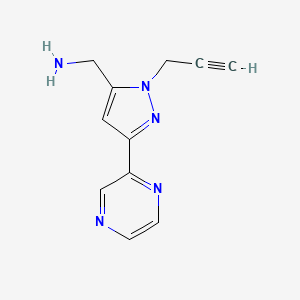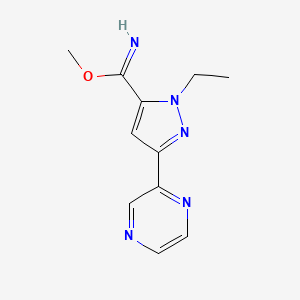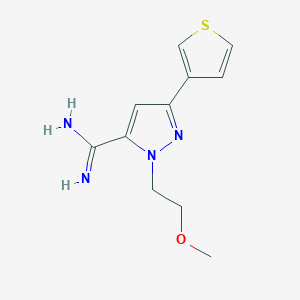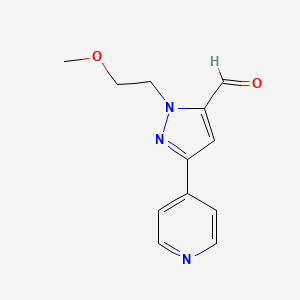
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide, also known as FTPC, is an organic compound that is used in a variety of scientific research applications. It is a pyrazole-based compound with a fluoroethyl group and a thiophen-3-yl group, and is a useful tool for researchers due to its ability to modulate the activity of various proteins. FTPC has been studied extensively in the fields of biochemistry and physiology, and has been used to study the effects of various drugs and compounds on biological systems.
Mechanism of Action
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide works by modulating the activity of various proteins. Specifically, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide binds to the active sites of various proteins, which in turn modulates the activity of the proteins. This modulation of protein activity can lead to a variety of biochemical and physiological effects in the cells and tissues in which the proteins are expressed.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has been studied extensively in the fields of biochemistry and physiology. It has been shown to have a variety of biochemical and physiological effects on cells and tissues. For example, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of various proteins, which can lead to changes in the expression of various genes. In addition, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of various enzymes, which can lead to changes in the metabolism of various compounds.
Advantages and Limitations for Lab Experiments
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective tool for researchers. Second, it has been extensively studied, making it a reliable tool for researchers. Finally, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on biological systems.
The main limitation of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is that it is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules.
Future Directions
There are a variety of potential future directions for research on 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide. First, further research into the biochemical and physiological effects of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide could lead to a better understanding of its effects on biological systems. Second, further research into the mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide could lead to the development of new compounds that could modulate the activity of various proteins. Third, further research into the synthesis of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide could lead to the development of new synthesis methods that are more cost-effective. Finally, further research into the applications of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide could lead to the development of new drugs and compounds that could be used to treat various diseases and disorders.
Scientific Research Applications
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs and compounds on biological systems. 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has also been used to study the biochemical and physiological effects of various compounds on cells and tissues. In addition, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has been used to study the effects of various environmental factors on biological systems.
properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-2-3-14-9(10(12)15)5-8(13-14)7-1-4-16-6-7/h1,4-6H,2-3H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYIZCMGOACPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















